N-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
N-(2,3-DIMETHYLPHENYL)-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in polymer chemistry, pharmaceuticals, and materials science. This particular compound is characterized by its unique structural features, which include a benzoxazine ring, a methoxybenzenesulfonyl group, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate phenolic compound with an amine and formaldehyde under acidic or basic conditions to form the benzoxazine ring.
Introduction of the Methoxybenzenesulfonyl Group: The benzoxazine intermediate is then reacted with methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the methoxybenzenesulfonyl group.
Attachment of the Carboxamide Group: Finally, the compound is treated with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIMETHYLPHENYL)-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized benzoxazine derivatives.
Reduction: Reduced benzoxazine derivatives.
Substitution: Substituted benzoxazine derivatives with various functional groups.
Scientific Research Applications
N-(2,3-DIMETHYLPHENYL)-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced polymers and materials with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of high-performance coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-DIMETHYLPHENYL)-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: can be compared with other benzoxazine derivatives such as:
Uniqueness
- Structural Features : The presence of both methoxybenzenesulfonyl and carboxamide groups in the same molecule imparts unique chemical and physical properties.
- Reactivity : The compound’s reactivity profile may differ from other benzoxazine derivatives due to the specific arrangement of functional groups.
Properties
Molecular Formula |
C24H24N2O5S |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C24H24N2O5S/c1-16-7-6-8-20(17(16)2)25-24(27)23-15-26(21-9-4-5-10-22(21)31-23)32(28,29)19-13-11-18(30-3)12-14-19/h4-14,23H,15H2,1-3H3,(H,25,27) |
InChI Key |
AYBGLBFRISUMDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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